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Introduction

Mitapivat (formerly AG-348) is a first-in-class, oral, small-molecule allosteric activator of the
pyruvate kinase (PK) enzyme.[1][2] It specifically targets the red blood cell isoform, PKR, a
crucial enzyme in the glycolytic pathway responsible for the final step of converting
phosphoenolpyruvate (PEP) to pyruvate, which generates ATP.[1] In conditions like Pyruvate
Kinase Deficiency (PKD), mutations in the PKLR gene result in a dysfunctional PKR enzyme,
leading to decreased ATP production, a buildup of the upstream metabolite 2,3-
diphosphoglycerate (2,3-DPG), and subsequent hemolytic anemia.[1][3]

Mitapivat binds to a distinct allosteric site on the PKR tetramer, stabilizing the active enzyme
conformation and thereby enhancing its catalytic activity.[1][4] This mechanism increases the
efficiency of glycolysis, leading to a rise in ATP levels and a reduction in 2,3-DPG
concentrations.[3][5] These application notes provide detailed protocols for the in vitro
evaluation of Mitapivat's efficacy by measuring its impact on PKR activity, intracellular ATP
levels, and 2,3-DPG concentrations in both suspension (red blood cells) and adherent cell
cultures. Additionally, a protocol for assessing potential cytotoxicity is included to establish
optimal experimental concentrations.

Mechanism of Action: Glycolysis in Erythrocytes
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Mitapivat directly enhances the activity of Pyruvate Kinase (PKR), a key regulatory enzyme in
the glycolytic pathway of red blood cells. This allosteric activation shifts the metabolic balance,
leading to increased production of ATP and decreased levels of 2,3-diphosphoglycerate (2,3-
DPG).
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Figure 1. Mitapivat's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the quantitative effects of Mitapivat as reported in preclinical
and ex vivo studies.

Table 1: Effect of Mitapivat on Pyruvate Kinase (PKR) Activity in Human Red Blood Cells
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Fold Increase in Fold Increase in
Treatment Group PKR Activity PKR Activity Source
(Mean) (Range)
PK Deficient RBCs
1.8x 1.2 - 3.4x [6]
(24h)
Sickle Cell Disease ]
2.29x (129% increase) - [5]

RBCs

Table 2: Effect of Mitapivat on Intracellular ATP Levels in Human Red Blood Cells

Fold Increase in Fold Increase in

Treatment Group Source
ATP Levels (Mean) ATP Levels (Range)

PK Deficient RBCs
(24h)

1.5x 1.0 - 2.2x [6]

Healthy Control RBCs
(24h)

1.6x 1.4 - 1.8x 6]

Table 3: Effect of Mitapivat on 2,3-Diphosphoglycerate (2,3-DPG) Levels

Percent Decrease in 2,3-

Treatment Group SR (L Source
evels

Sickle Cell Disease RBCs 17% [5]

Healthy Volunteers (Multiple
. Up to 47% [7]
Ascending Dose)

Experimental Workflow

A typical in vitro experiment to assess the efficacy of Mitapivat involves several key stages,
from sample preparation to data analysis. This workflow is applicable to both suspension and

adherent cell cultures, with minor modifications.
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Figure 2. General experimental workflow for in vitro assessment.
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Experimental Protocols
Protocol 1: Preparation of Mitapivat Stock Solution

* Reagent: Mitapivat Sulfate powder, anhydrous Dimethyl Sulfoxide (DMSO).

e Procedure:

o Prepare a high-concentration stock solution (e.g., 25-90 mg/mL) in fresh, anhydrous
DMSO.

o Sonication can be used to aid dissolution.

o Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
o Storage:

o Store the powder at -20°C for up to 3 years.

o Store the DMSO stock solution at -80°C for up to one year.

o Prepare fresh working dilutions in cell culture medium or assay buffer immediately before

use.

Protocol 2: In Vitro Treatment of Adherent Cell Lines

This protocol provides a general framework. Specific parameters like seeding density and
incubation times should be optimized for each cell line.

o Cell Seeding:

o Determine the optimal seeding density for your cell line in a 96-well plate to ensure cells
are in the exponential growth phase during the experiment.[8]

o Seed cells at the predetermined density (e.g., 5,000 - 20,000 cells/well) in 100 pL of
complete culture medium.

o Allow cells to adhere and grow overnight under standard culture conditions (e.g., 37°C,
5% CO2).
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e Treatment:
o Prepare serial dilutions of Mitapivat in complete culture medium from your DMSO stock.

o Important: The final concentration of DMSO in the culture medium should be kept below
0.1% to avoid solvent-induced cytotoxicity.[9] Include a vehicle control (medium with the
same final DMSO concentration) in all experiments.

o Carefully remove the old medium from the wells and replace it with 100 pL of the medium
containing the different Mitapivat concentrations or the vehicle control.

¢ Incubation:

o Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5%
COa..

e Assessment:

o After incubation, proceed with the desired assays (Protocols 3-6).

Protocol 3: Cell Viability Assessment (MTT Assay)

This assay is crucial for determining the cytotoxic concentration (CC50) of Mitapivat and
establishing a non-toxic working range for efficacy studies.

e Principle: The MTT assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-
yI)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable
cells to an insoluble purple formazan product.[9]

e Procedure:

o Following treatment (Protocol 2), add 10 pL of MTT solution (5 mg/mL in PBS) to each
well.

o Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible.

o Carefully remove the medium and add 100 pL of a solubilizing agent (e.g., DMSO) to each
well to dissolve the formazan crystals.
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o Shake the plate gently for 5 minutes to ensure complete dissolution.

o Data Acquisition:
o Measure the absorbance at 570 nm using a microplate reader.
o Data Analysis:
o Calculate cell viability as a percentage of the vehicle-treated control.

o Plot the percentage of viability against the log of Mitapivat concentration to determine the
CC50 value.

Protocol 4: Pyruvate Kinase (PK) Activity Assay

This protocol is adapted from commercially available colorimetric assay Kkits.

e Principle: In a coupled enzyme reaction, PK catalyzes the formation of pyruvate from PEP.
The generated pyruvate is then used in a second reaction to produce a colored product,
which can be measured by absorbance at 570 nm. The rate of color development is
proportional to the PK activity.[10]

o Sample Preparation (Cell Lysate):

[¢]

After Mitapivat treatment, wash the cells with cold PBS.

[¢]

Homogenize or lyse the cells (approx. 2 x 10°) in 100 pL of cold PK Assay Buffer.

[e]

Centrifuge at 15,000 x g for 10 minutes at 4°C to remove insoluble material.

o

Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of
the lysate for normalization.

o Assay Procedure (96-well plate):

o Add 10-50 L of cell lysate to the desired wells. Adjust the final volume to 50 uL with PK
Assay Buffer.
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o Prepare a reaction mix according to the kit manufacturer's instructions (typically contains
assay buffer, substrate mix, and a developer/probe).

o Add 50 pL of the reaction mix to each well containing the samples and standards.

o Measure the absorbance at 570 nm in kinetic mode at 25°C for 10-30 minutes.

o Data Analysis:
o Calculate the change in absorbance per minute (AOD/min).

o Relate the PK activity of the treated samples to the vehicle control. Normalize activity to
the protein concentration of the lysate.

Protocol 5: Intracellular ATP Level Quantification

This protocol utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay.

e Principle: This homogeneous assay quantifies ATP, indicating the presence of metabolically
active cells. The addition of a single reagent lyses the cells and generates a luminescent
signal proportional to the amount of ATP present.[8]

e Procedure (96-well opaque plate):
o Follow the cell seeding and treatment steps as described in Protocol 2.
o Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
o Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

o Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in
each well (e.g., 100 pL of reagent to 100 pL of medium).

o Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
o Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

o Data Acquisition:
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o Record the luminescence using a luminometer.

o Data Analysis:

o The luminescent signal is directly proportional to the ATP concentration. Compare the
signal from Mitapivat-treated wells to the vehicle control to determine the relative change
in ATP levels.

Protocol 6: 2,3-Diphosphoglycerate (2,3-DPG)
Quantification

This protocol is based on the use of a commercially available ELISA kit.

¢ Principle: A quantitative sandwich enzyme immunoassay technique is used. Samples are
added to wells pre-coated with an antibody specific for 2,3-DPG. A second, enzyme-linked
antibody is added, followed by a substrate to produce a colorimetric signal proportional to the
amount of 2,3-DPG.[6]

o Sample Preparation (Cell Lysate):

o Prepare cell lysates as described in Protocol 4, step 2. Alternatively, follow the specific
lysis procedure recommended by the ELISA kit manufacturer, which may involve protein
precipitation with perchloric acid followed by neutralization.[2]

e Assay Procedure:

o Follow the detailed instructions provided with the commercial ELISA kit. This typically
involves:

Adding standards and samples to the appropriate wells.

Incubation steps with primary and secondary antibodies.

Washing steps to remove unbound components.

Addition of a substrate solution (e.g., TMB).
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» Stopping the reaction and measuring the absorbance at the recommended wavelength
(e.g., 450 nm).

o Data Analysis:
o Generate a standard curve using the provided standards.
o Calculate the concentration of 2,3-DPG in the samples based on the standard curve.

o Compare the 2,3-DPG levels in Mitapivat-treated samples to the vehicle control.

Troubleshooting

o Low PK Activity Detected: Ensure the assay buffer is at the correct temperature and that
substrates (PEP, ADP) are not rate-limiting. Confirm that the cell line used expresses
sufficient levels of the target pyruvate kinase isoform.[11]

o High Variability in ATP Measurements: Ensure complete and consistent cell lysis across all
samples. Use a lysis buffer that inactivates ATPases and process samples quickly on ice to
prevent ATP degradation.[11]

o Discrepancy Between Viability Assays (e.g., MTT vs. Trypan Blue): Mitapivat's mechanism
involves altering cellular metabolism. This could potentially interfere with metabolic assays
like MTT without directly causing cell death. Confirm cytotoxicity results with a non-metabolic
viability assay (e.g., Trypan Blue exclusion or a propidium iodide-based assay).[9]

e Poor Adherent Cell Attachment: This can be caused by suboptimal growth conditions,
contamination, or issues with the culture surface. Ensure cells are healthy and in the log
phase of growth before seeding. If problems persist, consider coating cultureware with
extracellular matrix proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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